molecular formula C8H14 B13784085 1-Methyl-2-methylenecyclohexane CAS No. 2808-75-5

1-Methyl-2-methylenecyclohexane

Cat. No.: B13784085
CAS No.: 2808-75-5
M. Wt: 110.20 g/mol
InChI Key: QJXCDRBHYIAFTH-UHFFFAOYSA-N
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Description

1-Methyl-2-methylenecyclohexane is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexane, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-methylenecyclohexane can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-1-cyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the elimination of water and formation of the desired alkene .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the Wittig reaction, which utilizes triphenylmethylphosphonium bromide and n-butyllithium, can be employed to produce methylenecyclohexane derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-methylenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-methylenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylenecyclohexane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-methylenecyclohexane is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-methyl-2-methylidenecyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h8H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCDRBHYIAFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950803
Record name 1-Methyl-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-75-5
Record name 1-Methyl-2-methylenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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